molecular formula C3H6N6<br>C3N3(NH2)3<br>C3H6N6 B1676169 Melamine CAS No. 108-78-1

Melamine

Cat. No. B1676169
CAS RN: 108-78-1
M. Wt: 126.12 g/mol
InChI Key: JDSHMPZPIAZGSV-UHFFFAOYSA-N
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Description

Melamine is a heterocyclic organic compound represented as C3H6N6 . It is essentially a trimer of cyanamide, consisting of a 1,3,5-triazine skeleton . It is used in a variety of products, such as wood panels, paints, coatings, foam seating’s and mattresses (as flame retardant), automotive brake tubes and hose .


Synthesis Analysis

Melamine is synthesized industrially by the condensation of urea, resulting in the formation of cyanuric acid, which is subsequently transformed into melamine . The process involves heating urea to produce ammonia and isocyanic acid, which undergoes self-condensation to form cyanuric acid. This cyanuric acid is further heated and transformed into melamine .


Molecular Structure Analysis

The structure of melamine represents a ring of carbon and nitrogen, making it a heterocyclic ring. This ring exists in a hexagonal form. The double bonds in this heterocyclic ring are arranged alternately, showing resonance. Three amine groups are attached to carbon, increasing the electron density on the carbon-nitrogen heterocyclic ring .


Chemical Reactions Analysis

Melamine reacts with formaldehyde to produce melamine-formaldehyde polymer, a durable thermosetting plastic used in high-pressure decorative laminates . It also forms complexes with uric acid, which are responsible for kidney stones .


Physical And Chemical Properties Analysis

Melamine is a white crystalline powder, stable at room temperature . It is a nitrogen-rich compound, and its derivatives possess flame retardant properties due to the release of nitrogen when burned . Melamine reacts with formaldehyde and produces thermosetting plastic as a product .

Scientific Research Applications

Polymer Production

Melamine is extensively used in the production of melamine-formaldehyde resins . These are durable thermosetting plastics that have a wide range of applications including high-pressure decorative laminates like Formica, melamine dinnerware, laminate flooring, and dry erase boards .

Adhesives and Glues

Melamine-formaldehyde polymer resins also play a crucial role in the manufacturing of adhesives and glues. These adhesives are known for their strong bonding properties and are used in various industries including construction and furniture manufacturing .

Fire Retardant Applications

Melamine is used in fire retardant formulations applied to textiles, plastics, and coatings. Its nitrogen-rich structure makes it an effective flame retardant by promoting char formation and diluting flammable gases .

Carbon Material Adsorption

Research has been conducted on the adsorption of melamine on carbon materials with varying surface areas and pore size distributions. This has implications for environmental cleanup efforts, particularly in water treatment technologies .

Environmental Impact Studies

Studies have been conducted to understand the environmental impact of melamine production and usage. This includes its emission into water and air during manufacturing processes, which is crucial for developing sustainable practices .

Formaldehyde-Free Resins

Innovative research has led to the synthesis of melamine-glyoxal (MG) resins as a nonvolatile and nontoxic alternative to traditional melamine-formaldehyde resins. This addresses health concerns related to formaldehyde emissions .

Mechanism of Action

Target of Action

Melamine is an organic compound that primarily targets the urinary system . It is known to cause damage to the kidneys and bladder, leading to conditions such as kidney stones and bladder cancer . Melamine also affects the central nervous system (CNS), disrupting neuronal firing properties, synaptic transmission, and cellular function .

Mode of Action

Melamine interacts with its targets primarily through the formation of crystals in the nephrons when combined with cyanuric acid . This leads to kidney failure. In the CNS, melamine induces apoptosis, disrupts metabolism, alters calcium homeostasis, increases reactive oxygen species generation, and causes cholinergic system dysfunction . These interactions result in cognitive impairment .

Biochemical Pathways

Melamine affects several biochemical pathways. In the urinary system, the formation of melamine cyanurate crystals disrupts normal kidney function . In the CNS, melamine alters pathways related to apoptosis, metabolism, calcium homeostasis, reactive oxygen species generation, and cholinergic system function .

Pharmacokinetics

The pharmacokinetics of melamine involve its absorption, distribution, metabolism, and excretion (ADME). Melamine exhibits a half-life of 32.2-32.9 hours, clearance of 35.9-36.6 ml/h/kg, and volume of distribution of 1.67-1.74 l/kg . The bioavailability of melamine changes significantly when administered as a preformed melamine cyanurate complex .

Result of Action

The primary result of melamine action is the formation of crystals in the kidneys, leading to kidney failure . In the CNS, melamine exposure results in cognitive impairment . Other effects include reproductive damage and bladder cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of melamine. For example, the pH level can affect the aggregation reaction between melamine and phosphate . Additionally, the presence of melamine in the environment, such as in surface, ground, and drinking water, can influence its action . The relationship between emission and occurrence of melamine in the environment requires further investigation .

Future Directions

Melamine’s potential irreversible impacts on human health and the environment warrant regulatory action now . The Health and Environment Alliance supports Germany’s proposal to identify melamine as a substance of very high concern (SVHC) under REACH – essentially placing it on the black list of hazardous chemicals prioritised to be phased out of use on the EU market .

properties

IUPAC Name

1,3,5-triazine-2,4,6-triamine
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InChI

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)
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InChI Key

JDSHMPZPIAZGSV-UHFFFAOYSA-N
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Canonical SMILES

C1(=NC(=NC(=N1)N)N)N
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Molecular Formula

C3H6N6, Array
Record name MELAMINE
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Related CAS

25778-04-5, Array
Record name 1,3,5-Triazine-2,4,6-triamine homopolymer
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DSSTOX Substance ID

DTXSID6020802
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Molecular Weight

126.12 g/mol
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Physical Description

Melamine appears as colorless to white monoclinic crystals or prisms or white powder. Sublimes when gently heated. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Colorless to white solid; [ICSC] White powder; [MSDSonline], Solid, COLOURLESS-TO-WHITE CRYSTALS.
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Very slightly sol in hot alc; insol in ether, Sparingly sol in glycol, glycerol, pyridine; very slightly sol in ethanol; insol in benzene, carbon tetrachloride, In water, 3.23X10+3 mg/L at 20 °C, 3.24 mg/mL at 20 °C, Solubility in water: poor
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Density

1.573 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.573 at 14 °C, 1574 kg/m³
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Vapor Density

4.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.34 (Air= 1)
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Vapor Pressure

50 mmHg at 599 °F (NTP, 1992), VP: 50 mm Hg at 315 °C, 3.59X10-10 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 6.7
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Product Name

Melamine

Color/Form

Monoclinic prisms, Monoclinic colorless prisms or crystals, White, monoclinic crystals

CAS RN

108-78-1, 5432-64-4
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Melting Point

653 °F (decomposes) (NTP, 1992), 354 °C, 345 °C, No melting point; decomposes at >345 °C
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Synthesis routes and methods I

Procedure details

the melamine-formaldehyde precondensate used as starting material is miscible with water in every ratio without cloudiness. These precondensates are obtained by condensation of melamine with formaldehyde in the molar ratio from 1:3 to 1:6 and subsequent partial etherification with C1 -C4 -alkanols, preferably methanol, and
Quantity
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Reaction Step Two
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Reaction Step Three

Synthesis routes and methods II

Procedure details

Methylated melamine-formaldehyde crosslinker resin, in solution in water, Cytec Industries Inc., USA.
Quantity
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Synthesis routes and methods III

Procedure details

Separately 6 g of melamine, 11 g of an aqueous 37 wt % formaldehyde solution and 83 g of water were heated at 60° C. with stirring, and after 30 minutes a transparent aqueous mixture solution of melamine, formaldehyde and melamine-formaldehyde primary condensation product was obtained. The thus prepared aqueous mixture solution had a pH value of from 6 to 8. This was added to the above described emulsion and blended, and an aqueous 10 wt % phosphoric acid solution was added thereto to adjust the pH value of the resulting liquid to 6.0. The temperature of the liquid was elevated to 65° C. and the liquid was continuously stirred for about 1 hour and thus the encapsulation was completed.
Quantity
6 g
Type
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83 g
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Reaction Step One

Synthesis routes and methods IV

Procedure details

A composition of matter which is useful for detackifying paint particles in spray booth water comprising a melamine polymer obtained from a reaction of melamine, aldehyde and dicyandiamide and wherein the molar rations of melamine: aldehyde:dicyandiamide are in the range of (0.25-0.40):(1):(0.2-0.03).
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

The prepolymer for use in the present invention is produced from melamine, thiourea and formaldehyde, or from a melamine-formaldehyde prepolymer combined (hereinafter referred to as M/F prepolymer) with a thiourea-formaldehyde prepolymer (hereinafter referred to as TU/F prepolymer). The single use of a melamine-thiourea-formaldehyde prepolymer(hereinafter referred to as M/TU/F prepolymer) obtained by the reaction of melamine, thiourea and formaldehyde, or the combined use of M/F prepolymer and TU/F prepolymer is adoptable. The M/F prepolymer referred to herein may be any one of the melamines such as mono- to hexamethylol melamine, a mixture of methylol melamines different in the degree of hydroxymethylation or a mixture of melamine, formaldehyde and at least one of the methylol melamines. In addition, a transparent colloidal solution obtained by treating the methylol melamine of a degree of polymerization of 2 to 10 with hydrochloric acid, that is, a solution containing the oligomer obtained by further promoting the reaction between melamine and formaldehyde may be used as M/F prepolymer. M/F prepolymer can be easily obtained by heating a mixture of melamine and an aqueous solution of formaldehyde under a basic condition, and the thus obtained aqueous solution of M/F prepolymer can be served for microencapsulation.
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0 (± 1) mol
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Name
melamine thiourea formaldehyde
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Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.